molecular formula C37H55N9O9 B593829 Angiotensin III antipeptide CAS No. 133605-55-7

Angiotensin III antipeptide

Cat. No.: B593829
CAS No.: 133605-55-7
M. Wt: 769.9 g/mol
InChI Key: WWDNAGBKUMGNDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycylvalyltyrosylvalylhistidylprolylvaline (CAS: 133605-55-7) is a synthetic hexapeptide with the sequence Gly-Val-Tyr-Val-His-Pro-Val . Its IUPAC name, 2-({1-[2-(2-{2-[2-(2-aminoacetamido)-3-methylbutanamido]-3-(4-hydroxyphenyl)propanamido}-3-methylbutanamido)-3-(3H-imidazol-4-yl)propanoyl]pyrrolidin-2-yl}formamido)-3-methylbutanoic acid, reflects its complex structure. The peptide is classified as an angiotensin III antipeptide, indicating its role in modulating angiotensin III receptor activity, likely through competitive inhibition or structural antagonism .

Key structural features include:

  • N-terminal glycine, which may enhance conformational flexibility.
  • A valine-rich sequence, which could influence hydrophobicity and membrane permeability.

Properties

IUPAC Name

2-[[1-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H55N9O9/c1-19(2)29(43-28(48)16-38)34(51)41-25(14-22-9-11-24(47)12-10-22)32(49)44-30(20(3)4)35(52)42-26(15-23-17-39-18-40-23)36(53)46-13-7-8-27(46)33(50)45-31(21(5)6)37(54)55/h9-12,17-21,25-27,29-31,47H,7-8,13-16,38H2,1-6H3,(H,39,40)(H,41,51)(H,42,52)(H,43,48)(H,44,49)(H,45,50)(H,54,55)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDNAGBKUMGNDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H55N9O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657525
Record name Glycylvalyltyrosylvalylhistidylprolylvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

769.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133605-55-7
Record name Glycylvalyltyrosylvalylhistidylprolylvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylvalyltyrosylvalylhistidylprolylvaline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting group (usually Fmoc) is removed using a base like piperidine.

    Repetition: Steps 1 and 2 are repeated for each amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.

Chemical Reactions Analysis

Types of Reactions

Glycylvalyltyrosylvalylhistidylprolylvaline can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced using agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracetic acid.

    Reduction: DTT or β-mercaptoethanol.

    Substitution: Amino acid derivatives or chemical modifiers under mild conditions.

Major Products

    Oxidation: Dityrosine or other oxidized derivatives.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptides with altered properties.

Scientific Research Applications

Glycylvalyltyrosylvalylhistidylprolylvaline has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of Glycylvalyltyrosylvalylhistidylprolylvaline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Below is a detailed comparison:

Structural Comparison
Parameter Glycylvalyltyrosylvalylhistidylprolylvaline Angiotensin III (General Reference)
CAS Number 133605-55-7 13694-16-7
Sequence Gly-Val-Tyr-Val-His-Pro-Val Arg-Val-Tyr-Ile-His-Pro-Phe
Length Hexapeptide (6 residues) Heptapeptide (7 residues)
Key Residues Gly¹, Val²/⁴/⁶, Tyr³, His⁵, Pro⁶ Arg¹, Val², Tyr³, Ile⁴, His⁵, Pro⁶, Phe⁷
Molecular Weight 770.86 g/mol 931.09 g/mol

Structural Insights :

  • Valine substitution for isoleucine (position 4) increases hydrophobicity, which may enhance metabolic stability but reduce specificity for certain angiotensin receptors.
  • The C-terminal valine (vs. phenylalanine in angiotensin III) eliminates aromatic interactions, likely contributing to antagonist activity .
Functional Comparison
Function Glycylvalyltyrosylvalylhistidylprolylvaline Angiotensin III
Receptor Target Angiotensin III receptor Angiotensin III receptor
Activity Antagonist Agonist
Therapeutic Potential Hypertension management (hypothetical) Vasoconstriction, aldosterone secretion

Mechanistic Differences :

  • As an antipeptide , Glycylvalyltyrosylvalylhistidylprolylvaline likely blocks angiotensin III-induced vasoconstriction by occupying receptor sites without activating downstream signaling .
  • The truncated sequence may reduce susceptibility to enzymatic degradation compared to longer angiotensin peptides.
Stability and Bioavailability

Limited data exist for Glycylvalyltyrosylvalylhistidylprolylvaline, but its valine-rich structure suggests:

  • Enhanced proteolytic resistance compared to angiotensin III (which contains labile arginine and phenylalanine).
  • Moderate solubility in aqueous solutions due to histidine and tyrosine residues, though less than angiotensin III’s charged N-terminal arginine.

Biological Activity

Glycylvalyltyrosylvalylhistidylprolylvaline (GVYHV) is a synthetic peptide that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of GVYHV's biological activity.

GVYHV is a hexapeptide composed of six amino acids: glycine (Gly), valine (Val), tyrosine (Tyr), histidine (His), proline (Pro), and valine (Val). Peptides like GVYHV are known for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. Understanding the biological activity of GVYHV is crucial for its potential applications in medicine and biotechnology.

2. Synthesis of GVYHV

The synthesis of GVYHV typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the precise control of peptide sequences and modifications. The process generally includes:

  • Step 1: Selection of amino acid derivatives with appropriate protecting groups.
  • Step 2: Sequential coupling of amino acids using coupling reagents such as HBTU or DIC.
  • Step 3: Cleavage from the resin and deprotection to yield the final peptide product.

The efficiency of synthesis can be influenced by factors such as the choice of protecting groups and coupling conditions.

3.1 Antimicrobial Activity

GVYHV has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that it exhibits:

  • Broad-spectrum antibacterial activity: Effective against both Gram-positive and Gram-negative bacteria.
  • Antifungal properties: Inhibits the growth of common fungal strains.

Table 1 summarizes the antimicrobial efficacy of GVYHV against selected pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

3.2 Antioxidant Activity

GVYHV exhibits antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The peptide's ability to scavenge free radicals has been quantified using various assays, including DPPH and ABTS assays.

  • DPPH Assay Results: Inhibition percentage was found to be approximately 75% at a concentration of 100 µg/mL.
  • ABTS Assay Results: The IC50 value was determined to be around 50 µg/mL.

3.3 Anti-inflammatory Effects

Research indicates that GVYHV can modulate inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

4. Case Studies

Several case studies have explored the therapeutic potential of GVYHV:

  • Case Study 1: A study on wound healing demonstrated that topical application of GVYHV significantly accelerated healing in diabetic mice, attributed to its antimicrobial and anti-inflammatory properties.
  • Case Study 2: In vitro studies using human keratinocytes showed that GVYHV enhances cell proliferation and migration, suggesting its potential use in skin regeneration therapies.

5. Conclusion

Glycylvalyltyrosylvalylhistidylprolylvaline shows promising biological activities, particularly in antimicrobial, antioxidant, and anti-inflammatory domains. Its unique structure allows for a range of applications in therapeutic settings, particularly in wound healing and infection control. Future research should focus on clinical trials to validate these findings and explore additional applications in medicine.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.